molecular formula C13H18N2O B1372569 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1018287-36-9

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B1372569
M. Wt: 218.29 g/mol
InChI Key: QEWJDPSYOVEFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is a chemical compound with the CAS Number: 1018287-36-9 . It has a molecular weight of 218.3 . The IUPAC name for this compound is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine .


Molecular Structure Analysis

The InChI code for “1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is a solid substance .

Scientific Research Applications

Synthesis and Positive Inotropic Effect

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (referred to as the N-isobutyryl derivative S903) has been studied for its potential as a positive inotropic agent, which can increase cardiac contractility. This compound was found to increase cardiac contractility in vitro without significantly altering heart rate. Its positive inotropic activity was partly attributed to an indirect sympathomimetic effect. The synthesis process and the enantiomeric configuration of S903 were established, correlating with (S)-l-dopa (Santangelo, Casagrande, Miragoli, & Vecchietti, 1994).

Role in Neurochemistry

Research has identified 1,2,3,4-tetrahydroisoquinoline and its derivatives as endogenous amines in rat brains. These compounds might act as endogenous substances that could induce parkinsonism, thus playing a significant role in neurochemistry and potentially in the pathogenesis of neurological disorders (Kohno, Ohta, & Hirobe, 1986).

Chemical Synthesis Techniques

The compound's utility extends to various chemical synthesis methods. For example, α-metallation of tetrahydroquinoline and indoline via lithium carbamates has been reported. This method allows the α-metallo species to react with carbonyl electrophiles, yielding α-alkylated secondary amines in an overall one-pot procedure, demonstrating its utility in synthetic chemistry (Katritzky & Sengupta, 1989).

Applications in Organic Synthesis

1,2,3,4-Tetrahydroisoquinoline and related compounds have been utilized in various organic synthesis processes, such as redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes. These processes involve dual C–H bond functionalization and are promoted by acetic acid (Zhu & Seidel, 2017).

Potential in Antifungal Research

Some derivatives of 1,2,3,4-tetrahydroisoquinoline have shown antifungal activity, indicating potential applications in developing antifungal agents. For instance, certain amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid exhibited antifungal effects against Candida albicans (Surikova, Mikhailovskii, Aleksandrova, Kir’yanova, & Vakhrin, 2010).

Safety And Hazards

The safety data sheet for “1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” indicates that it is for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWJDPSYOVEFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651574
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine

CAS RN

1018287-36-9
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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